rel-(2S,4S)-Terconazole is a chiral triazole antifungal agent primarily used in the treatment of fungal infections, particularly those caused by Candida species. This compound is notable for its specific stereochemistry, which significantly influences its biological activity and efficacy against a broad spectrum of fungi. The compound is classified as an antifungal medication and is often utilized in both clinical and research settings due to its effectiveness and safety profile.
rel-(2S,4S)-Terconazole is derived from the broader class of triazole antifungals, which includes other well-known agents like fluconazole and itraconazole. The chemical formula for rel-(2S,4S)-Terconazole is with a molecular weight of approximately 532.462 g/mol. It is classified under the category of antifungal agents due to its mechanism of action that targets fungal cell membrane synthesis.
The synthesis of rel-(2S,4S)-Terconazole involves several steps starting from readily available precursors. Key steps in the synthesis include:
Typical solvents used in the synthesis include dimethylformamide and dichloromethane, and strong bases are often employed to facilitate reactions. Industrial production methods are optimized for yield and purity, frequently incorporating crystallization and high-performance liquid chromatography for enantiomeric separation .
The molecular structure of rel-(2S,4S)-Terconazole features a triazole ring fused with a dioxolane moiety. The stereochemistry at positions 2 and 4 is crucial for its antifungal activity. The compound's melting point is reported to be approximately 126.3 °C (259.34 °F) .
rel-(2S,4S)-Terconazole can undergo various chemical reactions:
Common products from these reactions depend on specific conditions and reagents used, such as triazole oxides from oxidation processes .
The mechanism of action for rel-(2S,4S)-Terconazole primarily involves inhibition of fungal cell membrane synthesis by targeting the cytochrome P450 enzyme lanosterol demethylase (CYP3A4). This enzyme is critical in the ergosterol biosynthesis pathway, which is essential for maintaining cell membrane integrity in fungi. By inhibiting this enzyme, rel-(2S,4S)-Terconazole disrupts membrane fluidity and function, ultimately leading to cell death .
rel-(2S,4S)-Terconazole has several scientific applications:
Molecular Formula: C₂₆H₃₁Cl₂N₅O₃Molecular Weight: 532.47 g/mol [2] [5] [7]Structural Features:
IUPAC Name:rel-1-{4-[[(2S,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl}-4-(propan-2-yl)piperazine [1] [7]. The "rel-" prefix denotes the relative configuration between the stereogenic centers at C2 and C4, while (2S,4S) specifies the stereochemical descriptors. The structure features three key functional domains: the triazole antifungal pharmacophore, a lipophilic dichlorophenyl group, and a basic piperazine moiety enhancing solubility [3] [7].
Table 1: Fundamental Identification Data for rel-(2S,4S)-Terconazole
Property | Value |
---|---|
CAS Registry Number | 67915-31-5 [5] [7] |
Other Identifiers | PubChem CID 44450696 [1] |
Empirical Formula | C₂₆H₃₁Cl₂N₅O₃ |
Exact Mass | 531.1804 Da [5] |
Elemental Composition | C 58.65%; H 5.87%; Cl 13.32%; N 13.15%; O 9.01% [5] |
Stereogenic Centers: Two chiral carbon atoms exist at positions C2 and C4 of the dioxolane ring. The (2S,4S) descriptor specifies the relative configuration between these centers [1] [7]. The "rel-" prefix indicates that while the absolute stereochemistry (R/S) of individual centers is assigned, the compound is not enantiopure but rather a racemate of the (2S,4S) diastereomer pair. This contrasts with single-enantiomer pharmaceuticals where absolute configuration is definitively characterized [7].
Configuration Implications: The cis-orientation of substituents in the dioxolane ring imposes geometric constraints affecting molecular topology. The 1,3-dioxolane ring adopts a puckered conformation where the C2 and C4 substituents occupy pseudo-equatorial positions, minimizing steric strain and optimizing membrane interaction in biological targets [2] [7]. No experimental specific rotation data for this stereoisomer is reported in the literature, highlighting a research gap.
Stereoisomer Landscape: Terconazole has two chiral centers (C2, C4), theoretically generating four stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The (2S,4S) and (2R,4R) forms constitute an enantiomeric pair, while (2S,4S) and (2S,4R) are diastereomers [4] [6].
Enantiomeric Relationships:
Diastereomeric Differences:
Table 2: Stereochemical Relationships in Terconazole Isomers
Stereoisomer Pair | Relationship | Superimposability | Physical Properties | Biological Relevance |
---|---|---|---|---|
(2S,4S) vs (2R,4R) | Enantiomers | Non-superimposable | Identical | Identical target binding; potential PK differences |
(2S,4S) vs (2S,4R) | Diastereomers | Non-superimposable | Different | Altered membrane penetration & target affinity |
(2S,4S) vs (2R,4S) | Diastereomers | Non-superimposable | Different | Variable metabolic stability |
Solid-State Properties:
Conformational Analysis:
Table 3: Physicochemical and Conformational Properties
Property | Value/Description | Technical Significance |
---|---|---|
Melting Point Range | 125–127°C [7] | Indicates high purity crystalline form |
Solubility in DMSO | 27 mg/mL (50.71 mM) [5] | Sufficient for in vitro biological assays |
Photosensitivity | Degrades under UV/visible light [2] | Requires amber glass packaging |
Calculated LogP | 5.9 (est.) | High lipophilicity favors membrane partitioning |
Torsion Barrier (C2–Caryl) | ~20 kJ/mol [7] | Restricted rotation stabilizes bioactive conformation |
Stability Considerations: The electron-rich triazole ring renders terconazole susceptible to oxidative degradation, particularly under strong oxidizing conditions. Degradation pathways involve N-oxidation or cleavage of the triazole-methyl bond. Storage recommendations specify 2–8°C under inert atmosphere for long-term stability [5] [7].
Table 4: Compound Nomenclature Summary
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | rel-1-[4-[[(2S,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(propan-2-yl)piperazine |
CAS Registry Number | 67915-31-5 |
Other Names | Terconazole; (±)-Terconazole; Gyno-Terazol; R 42470; Tercospor [5] [7] |
Molecular Formula | C₂₆H₃₁Cl₂N₅O₃ |
Key Stereochemical Descriptor | rel-(2S,4S) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1